molecular formula C25H17ClO6 B2517799 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one CAS No. 844455-22-7

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one

Cat. No.: B2517799
CAS No.: 844455-22-7
M. Wt: 448.86
InChI Key: QLDBCSILRWVSHU-UHFFFAOYSA-N
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Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one is a complex organic compound with a molecular formula of C27H21ClO6 . This compound is characterized by its unique structure, which includes a chromenone core, a chlorophenyl group, and a benzodioxin moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

Scientific Research Applications

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It may bind to specific receptors or enzymes, leading to the inhibition or activation of downstream signaling cascades .

Comparison with Similar Compounds

Similar compounds to 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

The compound 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one , also known as a substituted chromenone, is a member of the chromone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound based on synthesized data, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H14ClO4C_{20}H_{14}ClO_4 with a molecular weight of approximately 389.23 g/mol. The structural representation includes a chromenone core with functional groups that enhance its biological properties.

PropertyValue
Molecular FormulaC20H14ClO4C_{20}H_{14}ClO_4
Molecular Weight389.23 g/mol
Melting Point604.2 °C
SolubilitySoluble in DMSO

Antioxidant Activity

Recent studies have indicated that compounds within the chromenone class exhibit significant antioxidant properties. The antioxidant activity is typically assessed using various assays, including DPPH and ABTS radical scavenging tests. For instance, related compounds have shown IC50 values ranging from 2.07 μM to 2.35 μM, indicating potent antioxidant potential .

Antimicrobial Activity

The synthesized derivatives of chromenones have been evaluated for their antimicrobial efficacy against various bacterial strains. The antibacterial screening demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. Compounds with similar structures have shown efficacy as acetylcholinesterase inhibitors, which is critical in the treatment of neurodegenerative diseases .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for several key enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to this chromenone have shown strong inhibitory activity against AChE, which is essential for managing conditions like Alzheimer's disease.
  • Urease : The compound has also exhibited strong urease inhibition, indicating potential applications in treating urease-related disorders .

Case Studies

  • Antioxidant Evaluation : A study conducted on various substituted chromenones revealed that modifications to the phenyl ring significantly influenced antioxidant activity. The most active compound in this series had an IC50 of 2.07 μM, demonstrating the importance of structural optimization in enhancing biological efficacy .
  • Antimicrobial Screening : In a comparative study of chromenones against bacterial strains, the synthesized derivatives showed promising results with varying degrees of effectiveness. Notably, compounds bearing electron-withdrawing groups exhibited enhanced antibacterial properties compared to their electron-donating counterparts .

Properties

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClO6/c26-17-4-1-15(2-5-17)21(27)14-31-18-6-7-19-23(12-18)32-13-20(25(19)28)16-3-8-22-24(11-16)30-10-9-29-22/h1-8,11-13H,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDBCSILRWVSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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